molecular formula C15H24N4O4 B3015018 N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 953225-37-1

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B3015018
CAS No.: 953225-37-1
M. Wt: 324.381
InChI Key: LHHKCRFSEPNJJL-UHFFFAOYSA-N
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Description

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C15H24N4O4 and its molecular weight is 324.381. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Piperidine derivatives are studied for their interaction with various receptors, including cannabinoid receptors. For example, molecular interaction studies of piperidine-based antagonists with CB1 cannabinoid receptors involve conformational analysis and development of pharmacophore models. Such research can inform the development of new therapeutic agents targeting specific receptors (Shim et al., 2002).

Role in Feeding and Stress Modulation

Compounds with piperidine structures have been evaluated for their effects on compulsive food consumption and stress, highlighting the potential role of specific receptors in these processes. This research could have implications for treatments of eating disorders and stress-related conditions (Piccoli et al., 2012).

Subtype Selective σ-Receptor Ligands

Spiropiperidine compounds have been synthesized and investigated for their affinity for σ1- and σ2-receptors, contributing to the understanding of receptor ligand interactions and aiding in the development of subtype-selective ligands for therapeutic use (Maier & Wünsch, 2002).

Cannabinoid Receptor Antagonists

Research into pyrazole derivatives, which share structural similarities with piperidine derivatives, focuses on understanding the structure-activity relationships of cannabinoid receptor antagonists. This knowledge assists in the search for more selective and potent ligands for cannabinoid receptors (Lan et al., 1999).

Synthesis and Characterization of Novel Compounds

The synthesis and pharmacological evaluation of novel compounds, including piperidine derivatives, are crucial for developing new therapeutic agents. Studies often focus on the synthesis of these compounds, their biological activity, and potential applications in medicine (Srinivas et al., 2015).

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-11-9-13(18-23-11)17-15(21)14(20)16-10-12-3-5-19(6-4-12)7-8-22-2/h9,12H,3-8,10H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKCRFSEPNJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.